

# An In-Depth Technical Guide to 3-Morpholinopropanoic Acid

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## Compound of Interest

Compound Name: 3-Morpholinopropanoic acid

Cat. No.: B171637

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-Morpholinopropanoic acid**, a versatile organic compound with significant potential in various scientific and pharmaceutical applications. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its utility as a biological buffer and a linker molecule in drug delivery systems. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's characteristics and applications.

## Core Properties of 3-Morpholinopropanoic Acid

**3-Morpholinopropanoic acid** is a heterocyclic compound featuring a morpholine ring attached to a propanoic acid tail. This unique structure imparts a combination of desirable properties, including high polarity and the presence of both a tertiary amine and a carboxylic acid group. These functional groups make it a valuable building block in organic synthesis and a functional component in various biochemical applications.

## Physicochemical Data

A summary of the key quantitative data for **3-Morpholinopropanoic acid** is presented in Table 1 for easy reference and comparison.

Property	Value	Reference
Molecular Weight	159.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	4497-04-5	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	3-(Morpholin-4-yl)propanoic acid	<a href="#">[2]</a>
SMILES	O=C(O)CCN1CCOCC1	<a href="#">[1]</a>
Appearance	White to off-white crystalline powder	
Solubility	Soluble in water	

## Synthesis of 3-Morpholinopropanoic Acid

The synthesis of **3-Morpholinopropanoic acid** can be achieved through the Michael addition of morpholine to an acrylic acid derivative, followed by hydrolysis. A detailed experimental protocol is provided below.

## Experimental Protocol: Synthesis via Michael Addition

### Materials:

- Morpholine
- Ethyl acrylate
- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- pH meter or pH paper

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve morpholine (0.1 mol) in 100 mL of ethanol.
- Addition of Reactant: To the stirring solution, slowly add ethyl acrylate (0.1 mol) dropwise at room temperature.
- Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- Hydrolysis: To the resulting crude ester, add a solution of sodium hydroxide (0.15 mol) in 50 mL of water. Heat the mixture to 60-70°C and stir for 2-3 hours to facilitate the hydrolysis of the ester.
- Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 6 by the slow addition of concentrated hydrochloric acid.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL) to remove any unreacted starting materials and byproducts.
- Isolation of Product: Collect the aqueous layer containing the sodium salt of **3-Morpholinopropanoic acid**. Further acidify the aqueous layer to a pH of approximately 2-3

with concentrated hydrochloric acid. A white precipitate of **3-Morpholinopropanoic acid** should form.

- Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
- Drying: Dry the purified crystals under vacuum to obtain the final product.

#### Characterization:

The identity and purity of the synthesized **3-Morpholinopropanoic acid** should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the propanoic acid chain protons.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will confirm the presence of the seven distinct carbon atoms in the molecule.
- IR Spectroscopy: The IR spectrum should exhibit a broad absorption band for the carboxylic acid O-H stretch, a strong absorption for the C=O stretch, and characteristic peaks for the C-N and C-O stretches of the morpholine ring.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. In electron ionization mass spectrometry, common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).<sup>[1]</sup>

## Applications in Research and Drug Development

### Biological Buffering Agent

Drawing parallels from its sulfonic acid analog, 3-(N-morpholino)propanesulfonic acid (MOPS), **3-Morpholinopropanoic acid** is anticipated to be an effective biological buffer. Its pKa is expected to be in a physiologically relevant range due to the presence of the morpholine nitrogen and the carboxylic acid group.

## Experimental Protocol: Preparation of a **3-Morpholinopropanoic Acid** Buffer

### Materials:

- **3-Morpholinopropanoic acid**
- Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
- Deionized water
- pH meter
- Volumetric flasks
- Magnetic stirrer and stir bar

### Procedure:

- Determine the pKa: The first step is to experimentally determine the pKa of **3-Morpholinopropanoic acid**. This can be done by titrating a solution of the acid with a strong base (e.g., NaOH) and monitoring the pH. The pH at the half-equivalence point will be equal to the pKa.
- Calculate Required Amounts: Use the Henderson-Hasselbalch equation to calculate the required amounts of the acidic and basic forms of the buffer to achieve the desired pH.
  - $\text{pH} = \text{pKa} + \log ([\text{A}^-]/[\text{HA}])$
- Preparation:
  - Method 1 (Titration): Dissolve the calculated amount of **3-Morpholinopropanoic acid** (the acidic form, HA) in deionized water (approximately 80% of the final volume). While stirring, slowly add a concentrated solution of NaOH until the desired pH is reached, as monitored by a calibrated pH meter. Finally, add deionized water to reach the final desired volume.
  - Method 2 (Mixing): Prepare stock solutions of the acidic form (**3-Morpholinopropanoic acid**) and the basic form (sodium 3-morpholinopropanoate). The basic form can be prepared by reacting **3-Morpholinopropanoic acid** with an equimolar amount of sodium

hydroxide. Mix the appropriate volumes of the two stock solutions to achieve the desired pH.

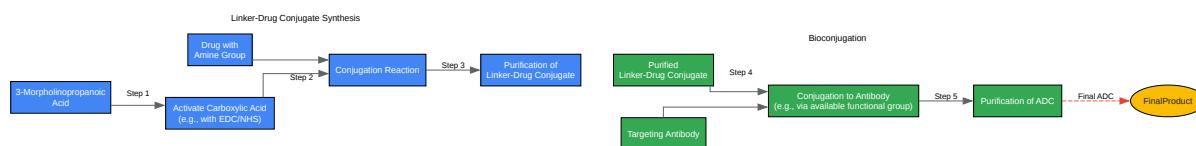
- Verification: Verify the final pH of the buffer solution using a calibrated pH meter.

## Linker in Drug Delivery Systems

The bifunctional nature of **3-Morpholinopropanoic acid**, possessing both a nucleophilic amine (within the morpholine ring, though sterically hindered) and a carboxylic acid, makes it a candidate for use as a linker molecule in the development of drug delivery systems, such as antibody-drug conjugates (ADCs). The carboxylic acid can be activated to react with amine groups on a drug or antibody, while the morpholine ring can potentially be functionalized, although its tertiary amine nature makes direct reaction less straightforward than a primary or secondary amine. More commonly, the entire molecule acts as a spacer that can be incorporated between a drug and a targeting moiety.

### Experimental Workflow: Conceptual Application as a Linker

The following diagram illustrates a conceptual workflow for utilizing a bifunctional linker like **3-Morpholinopropanoic acid** in the synthesis of a bioconjugate.

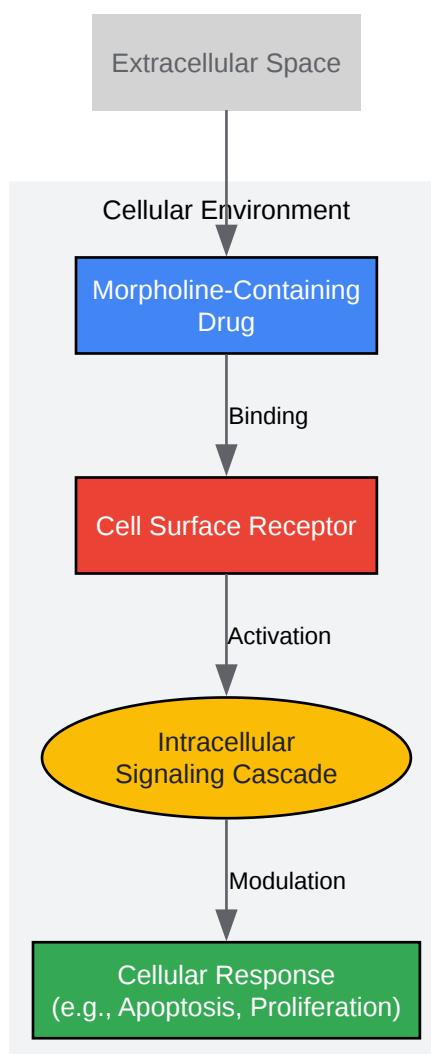


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Conceptual workflow for bioconjugation using a linker.

## Signaling Pathways

While **3-Morpholinopropanoic acid** itself is not a known signaling molecule, the morpholine moiety is a common scaffold in a multitude of bioactive compounds and approved drugs. Morpholine-containing molecules are known to interact with a wide range of biological targets, including enzymes and receptors. The incorporation of a morpholine ring can influence a drug's pharmacokinetic properties, such as solubility and metabolic stability. The diagram below illustrates a generalized view of how a morpholine-containing drug might interact with a cellular signaling pathway.



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Generalized interaction of a morpholine-containing drug with a cell signaling pathway.

## Conclusion

**3-Morpholinopropanoic acid** is a compound with a versatile chemical structure that lends itself to a variety of applications in scientific research and pharmaceutical development. Its properties make it a candidate for use as a biological buffer and as a linker in the construction of complex drug delivery systems. The detailed protocols and conceptual workflows provided in this guide serve as a starting point for researchers and scientists to explore the full potential of this valuable molecule. Further investigation into its specific pKa and its efficacy in various bioconjugation strategies is warranted to fully elucidate its capabilities.

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## References

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